molecular formula C19H18FN3O2S B2703393 N-(2-fluorophenyl)-4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 694467-13-5

N-(2-fluorophenyl)-4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2703393
CAS No.: 694467-13-5
M. Wt: 371.43
InChI Key: ALGAEKPVGJYGMC-UHFFFAOYSA-N
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Description

N-(2-Fluorophenyl)-4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a tetrahydropyrimidine derivative characterized by a thioxo group at position 2, a 2-fluorophenyl carboxamide moiety, and a 2-methoxyphenyl substituent at position 4 of the pyrimidine ring. Its structural uniqueness lies in the combination of electron-withdrawing (fluorine) and electron-donating (methoxy) groups, which influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

N-(2-fluorophenyl)-4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2S/c1-11-16(18(24)22-14-9-5-4-8-13(14)20)17(23-19(26)21-11)12-7-3-6-10-15(12)25-2/h3-10,17H,1-2H3,(H,22,24)(H2,21,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALGAEKPVGJYGMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=CC=C2OC)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 2-fluoroaniline with 2-methoxybenzaldehyde to form an imine intermediate. This intermediate is then subjected to cyclization with thiourea and methyl acetoacetate under acidic conditions to yield the desired tetrahydropyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow reactors to scale up the synthesis process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-(2-fluorophenyl)-4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The compound’s closest analogs differ in substituent positions, halogen/methoxy groups, or oxidation states (thioxo vs. oxo). Key comparisons include:

Compound Name Substituents (Position) Melting Point (°C) Yield (%) Key Structural Differences vs. Target Compound Biological Activity (Reported) Source
N-(2-Chlorophenyl)-4-(3-methoxyphenyl)-6-methyl-2-thioxo-tetrahydropyrimidine-5-carboxamide 2-Cl (amide), 3-OCH₃ (C4) Not reported Not reported Chlorine vs. fluorine at amide; methoxy at C4 vs. C2 Not reported
4-(2-Bromophenyl)-N-(4-fluorophenyl)-6-methyl-2-thioxo-tetrahydropyrimidine-5-carboxamide (9c) 2-Br (C4), 4-F (amide) 281–283 76 Bromine vs. methoxy at C4; fluorine at amide vs. C2 Antimicrobial (moderate)
N-(4-Chlorophenyl)-4-(4-ethoxyphenyl)-6-methyl-2-thioxo-tetrahydropyrimidine-5-carboxamide (4n) 4-Cl (amide), 4-OCH₂CH₃ (C4) 233–235 Not reported Ethoxy vs. methoxy at C4; chlorine vs. fluorine at amide Antioxidant (weak)
Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-tetrahydropyrimidine-5-carboxylate (5d) Ethyl ester (C5), 2-F (C4) Decomp. 216–220 Not reported Ester vs. carboxamide; fluorine at C4 vs. C2 Not reported
4-(1H-Indol-3-yl)-6-methyl-N-(4-oxo-2-(p-tolyl)thiazolidin-3-yl)-2-thioxo-tetrahydropyrimidine-5-carboxamide (4a) Indole (C4), thiazolidinone (amide) 220–222 80 Indole vs. 2-methoxyphenyl; thiazolidinone vs. fluorophenyl Antitumor (IC₅₀: 12 µM for HeLa cells)

Key Observations:

  • Halogen vs. Methoxy Substitution : Bromine or chlorine at C4 (e.g., compound 9c ) increases melting points compared to methoxy-substituted analogs, likely due to enhanced van der Waals interactions. Fluorine at the amide position (target compound) may improve metabolic stability over chlorine .
  • Thioxo vs. Oxo : Thioxo analogs (e.g., target compound, 9c) generally exhibit higher thermal stability than oxo derivatives (e.g., compound 4k in melts at 248–250°C vs. thioxo analog 4n at 233–235°C).
  • Carboxamide vs. Ester : Ester derivatives (e.g., 5d ) show lower decomposition temperatures compared to carboxamides, suggesting reduced stability under thermal stress.

Biological Activity

N-(2-fluorophenyl)-4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article synthesizes available data on its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of tetrahydropyrimidines, characterized by a pyrimidine ring substituted with various functional groups. The presence of the thioxo group contributes to its biological activity.

Antiviral Activity

Research indicates that derivatives of tetrahydropyrimidine compounds exhibit significant inhibition of HIV integrase activity. For instance, a related compound demonstrated an IC50 value of 0.65 µM against strand transfer reactions in vitro, suggesting potential as an antiviral agent . However, it was noted that these compounds did not show effective inhibition of HIV-1 and HIV-2 below cytotoxic concentrations in cell culture assays .

Antimicrobial Activity

This compound has been evaluated for its antibacterial properties. A study employing the agar well diffusion method determined the minimal inhibitory concentration (MIC) against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that ethylated derivatives showed enhanced antibacterial activity compared to their non-ethylated counterparts .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in viral replication or bacterial metabolism.
  • Receptor Modulation : It could interact with cellular receptors, altering signaling pathways that affect cell growth and apoptosis.
  • Gene Expression : There is potential for the compound to influence gene expression related to immune responses or cell cycle regulation.

Study 1: Antiviral Efficacy

In a controlled laboratory setting, derivatives similar to this compound were tested for their ability to inhibit HIV integrase. Results showed promising antiviral effects but highlighted the need for further optimization to reduce cytotoxicity in host cells .

Study 2: Antibacterial Screening

A comprehensive screening of various tetrahydropyrimidine derivatives revealed that those containing methoxy and fluorine substitutions exhibited superior antibacterial properties against multiple strains. The effectiveness was quantified using MIC values, demonstrating a clear structure-activity relationship where specific substitutions enhanced biological activity .

Data Summary

Compound NameActivity TypeIC50/MIC ValueTarget
This compoundAntiviral0.65 µMHIV Integrase
Ethylated DerivativesAntibacterialVaries (dependent on strain)Various Bacteria

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